1H-Indole,5-bromo-3-(3-chloropropyl)-

Description

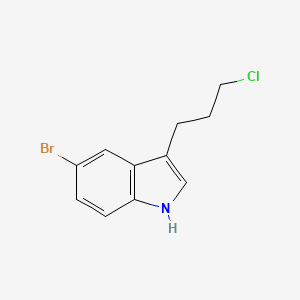

1H-Indole,5-bromo-3-(3-chloropropyl)- is a substituted indole derivative featuring a bromine atom at the 5-position and a 3-chloropropyl chain at the 3-position of the indole ring. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the chloroalkyl group, which serves as a reactive handle for further functionalization.

Properties

Molecular Formula |

C11H11BrClN |

|---|---|

Molecular Weight |

272.57 g/mol |

IUPAC Name |

5-bromo-3-(3-chloropropyl)-1H-indole |

InChI |

InChI=1S/C11H11BrClN/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5H2 |

InChI Key |

ZUMCZYHPJRNSIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCCCl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

1H-Indole,5-bromo-3-(3-chloropropyl)- has shown promise in pharmaceutical development, particularly in the following areas:

- Anticancer Research : Indole derivatives are recognized for their anticancer properties. Research indicates that compounds like 1H-Indole,5-bromo-3-(3-chloropropyl)- may inhibit the proliferation of cancer cells and induce apoptosis. The structural modifications provided by bromine and chlorine atoms can enhance binding affinity to cancer-related targets, making them suitable candidates for further investigation in oncology .

- Tyrosine Kinase Inhibition : The compound's structural features suggest potential activity as a tyrosine kinase inhibitor. Tyrosine kinases play critical roles in cell signaling pathways associated with cancer progression. Studies on similar indole derivatives indicate their efficacy in inhibiting these enzymes, thus presenting a pathway for therapeutic development .

The biological activities of 1H-Indole,5-bromo-3-(3-chloropropyl)- can be attributed to its interaction with various biological targets:

- Binding Studies : Interaction studies typically focus on assessing the compound's binding affinity with enzymes or receptors. Techniques such as molecular docking simulations and binding assays are employed to elucidate its mechanism of action. These studies help identify potential therapeutic uses and optimize the compound's structure for enhanced efficacy.

- Diverse Biological Activities : Indoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. The introduction of halogen atoms often enhances these properties, making 1H-Indole,5-bromo-3-(3-chloropropyl)- a versatile candidate for drug development .

Synthesis and Structural Analysis

The synthesis of 1H-Indole,5-bromo-3-(3-chloropropyl)- involves several steps that can be optimized for yield and purity:

- Starting Materials : The synthesis typically begins with commercially available indole derivatives.

- Bromination : The introduction of the bromine atom at the 5-position is achieved through bromination reactions.

- Alkylation : The chloropropyl group is introduced via alkylation with appropriate reagents.

The unique combination of bromine and chlorine substituents along with a propyl chain enhances both reactivity and biological profile compared to other similar compounds.

Comparison with Related Compounds

To better understand the uniqueness of 1H-Indole,5-bromo-3-(3-chloropropyl)-, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromoindole | Bromine at position 5 | Lacks chloropropyl substitution |

| 5-Bromo-1-methylindole | Methyl group at position 1 | Different substitution pattern affects reactivity |

| 3-Chloroindole | Chlorine at position 3 | No bromination; different biological profile |

| 5-Bromo-2-methylindole | Methyl group at position 2 | Variations in methyl substitution influence properties |

The distinct arrangement of substituents in 1H-Indole,5-bromo-3-(3-chloropropyl)- may enhance its effectiveness as a therapeutic agent compared to other indole derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential applications of indole derivatives in drug discovery:

- A study focused on synthesizing novel indole derivatives demonstrated their effectiveness as inhibitors against various cancer cell lines. These findings suggest that structural modifications can significantly impact biological activity .

- Another research project investigated the molecular docking of indole-based compounds against specific protein targets involved in cancer progression. The results indicated promising binding affinities for several derivatives, including those similar to 1H-Indole,5-bromo-3-(3-chloropropyl)- .

Comparison with Similar Compounds

5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34)

5-Bromo-1-methyl-3-iso-perfluoropropyl-1H-indole (7)

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c)

3-(3-(Piperidin-1-yl)propyl)-1H-indole (304a)

- Substituent : A piperidinylpropyl chain.

- Applications : Likely used in neurological drug candidates due to the piperidine moiety’s prevalence in CNS-targeted molecules .

Key Structural and Functional Comparisons

Physicochemical and Spectral Differences

Chloropropyl vs. Perfluoropropyl :

- The target compound’s CH2Cl group (δ ~3.46 ppm in ¹H NMR) contrasts with the CF3 signals (δ ~-70 ppm in ¹⁹F NMR) in compound 7, reflecting distinct electronic environments .

- The chloro group’s leaving-group ability makes the target compound more reactive in SN2 reactions compared to the inert C-F bonds in compound 5.

Chloropropyl vs. Triazol-ethyl :

Yield and Synthetic Efficiency :

- The target compound’s hypothetical synthesis (analogous to ) may achieve ~50% yield, similar to 5-Bromo-1-(3-chloropropyl)-1H-indazole . This contrasts with the higher yields (90–96%) seen in perfluoropropylated indoles (compound 7) due to optimized radical pathways .

Preparation Methods

Procedure:

-

Hydrazine Formation : React 4-bromophenylhydrazine hydrochloride (1.0 equiv) with 5-chloropentanal (1.2 equiv) in dichloromethane under acidic conditions (HCl, 0–5°C).

-

Cyclization : Heat the intermediate hydrazone at 80–100°C to induce cyclization, forming the indole backbone.

-

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Boron-mediated alkylation enables regioselective introduction of the 3-chloropropyl group to 5-bromoindole .

Procedure:

-

Substrate Preparation : Dissolve 5-bromoindole (1.0 equiv) and 3-chloropropylamine (1.5 equiv) in anhydrous THF.

-

Catalysis : Add B(C₆F₅)₃ (10 mol%) and stir at 25°C for 12–24 hours.

-

Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via recrystallization.

Yield : 65–78%.

Mechanistic Insight : B(C₆F₅)₃ facilitates hydride transfer, forming an iminium intermediate that undergoes nucleophilic attack at C3.

Reductive Alkylation

Procedure:

-

Aldehyde Condensation : React 5-bromoindole (1.0 equiv) with 3-chloropropionaldehyde (1.2 equiv) in the presence of Cs₂CO₃.

-

Reduction : Treat the resulting imine with NaBH₄ or Et₃SiH to reduce the C=N bond.

Yield : 60–72%.

Optimization : Higher yields achieved using oxone® as a co-oxidant to suppress bis-indole byproducts.

Nucleophilic Substitution

A Mitsunobu-like reaction substitutes a hydroxyl group at C3 with the chloropropyl chain.

Procedure:

-

Hydroxyl Activation : Treat 5-bromo-3-hydroxyindole (1.0 equiv) with DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.

-

Alkylation : Add 3-chloro-1-propanol (1.2 equiv) and stir at 60°C for 6 hours.

-

Purification : Remove solvents under vacuum and recrystallize from ethanol.

Yield : 55–68%.

Limitation : Requires pre-functionalized 3-hydroxyindole, adding synthetic steps.

Grignard Addition-Reduction

A two-step sequence introduces the chloropropyl group via organometallic intermediates.

Procedure:

-

Grignard Formation : Generate 3-chloropropylmagnesium bromide from 1-bromo-3-chloropropane and Mg.

-

Nucleophilic Attack : React with 5-bromoindole-3-carbaldehyde (1.0 equiv) in THF at −78°C.

-

Reduction : Reduce the resulting alcohol to the methylene group using LiAlH₄.

Yield : 50–65%.

Challenges : Sensitive to moisture and requires strict temperature control.

Comparative Analysis of Methods

Q & A

Q. Key Optimization Factors :

- Catalyst Loading : Higher CuI amounts (1.28 g vs. 1.0 g) improve reaction efficiency but may increase side products .

- Purification : Gradient column chromatography (70:30 to 100% ethyl acetate/hexane) enhances purity compared to water precipitation .

Q. Table 1. Comparative Synthesis Parameters

| Parameter | Protocol A | Protocol B | Protocol C |

|---|---|---|---|

| Catalyst (CuI) | 1.0 g | 1.28 g | LiAlH4 (1.55 g) |

| Reaction Time | 12 h | 24 h | 1 h (reflux) |

| Yield | 50% | 46% | 25–50% |

| Purification | Column | Column | Acid-base |

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- HRMS : FAB-HRMS confirms molecular ions (e.g., m/z 427.0757 [M+H]+) .

- X-ray Crystallography : SHELX refinement resolves structural ambiguities (e.g., bond angles, substituent positions) .

Advanced Tip : For overlapping NMR signals, use 2D techniques (HSQC, HMBC) or compare with computational models (DFT) .

How can researchers optimize low yields in alkylation or cycloaddition reactions?

Answer:

- Solvent Selection : PEG-400/DMF mixtures enhance solubility of polar intermediates . Replace DMF with acetonitrile for faster kinetics in CuAAC .

- Catalyst Activation : Pre-stir CuI with ligands (e.g., TBTA) to stabilize active Cu(I) species and reduce side reactions .

- Workup : For LiAlH4 reductions, use Rochelle’s salt (sodium potassium tartrate) to quench excess reductant without product decomposition .

How to resolve contradictions in spectral data for structurally similar derivatives?

Answer:

- Case Study : Conflicting ¹H NMR signals for chloropropyl chains (δ 3.2 vs. 3.5 ppm) may arise from conformational flexibility or impurities.

What computational strategies predict the reactivity of 5-bromo-3-(3-chloropropyl)-1H-indole in further functionalization?

Answer:

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-3 chloropropyl group shows high electrophilicity (LUMO ≈ -1.5 eV) .

- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functional group additions .

Software Tools : Gaussian (DFT), AutoDock (molecular docking), and Mercury (crystallography visualization) .

How do substituents on the indole core influence biological activity?

Answer:

Q. Table 2. Structure-Activity Trends

| Derivative | Substituent | Biological Activity | Reference |

|---|---|---|---|

| 9c | 3,5-Dimethoxyphenyl | Antioxidant (IC50 = 12 µM) | |

| 9d | 4-Fluorophenyl | Reduced cytotoxicity |

What safety protocols are essential for handling this compound?

Answer:

- Hazards : Skin/eye irritation (Risk Phrase R36/37/38); use PPE (gloves, goggles) .

- Storage : Keep in anhydrous conditions (argon atmosphere) at 2–8°C to prevent decomposition .

Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved waste facilities .

How to address challenges in crystallizing halogenated indole derivatives?

Answer:

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- SHELX Refinement : Apply TWIN commands for twinned crystals and resolve disorder using PART instructions .

- Case Example : For 5-bromo-3-(3-chloropropyl)-1H-indole, cooling to -50°C in ethyl acetate yielded diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.